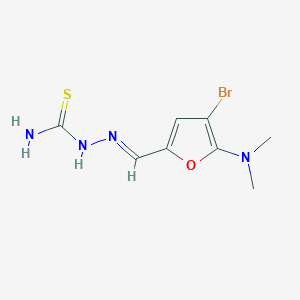
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide is a heterocyclic compound that features a furan ring substituted with a bromo and dimethylamino group, along with a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the condensation of 4-bromo-5-(dimethylamino)furan-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction proceeds as follows:
- Dissolve 4-bromo-5-(dimethylamino)furan-2-carbaldehyde in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial and antifungal properties.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with biological targets, such as enzymes or receptors. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chloro-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide
- 2-((4-Methyl-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide
Uniqueness
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The bromo group can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and potentially improve its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C8H11BrN4OS |
|---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
[(E)-[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C8H11BrN4OS/c1-13(2)7-6(9)3-5(14-7)4-11-12-8(10)15/h3-4H,1-2H3,(H3,10,12,15)/b11-4+ |
InChI Key |
XLSQOLRXJAVYPU-NYYWCZLTSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(O1)/C=N/NC(=S)N)Br |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=NNC(=S)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


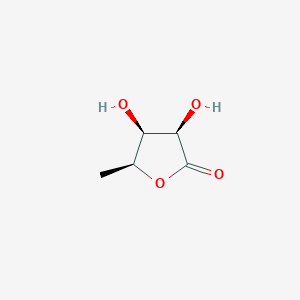
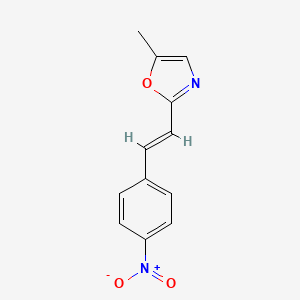
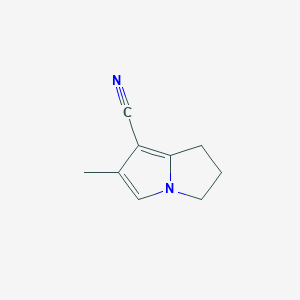
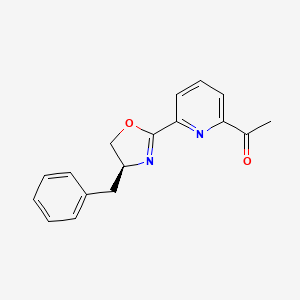

![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
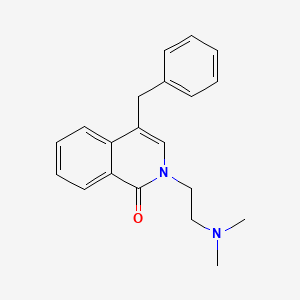
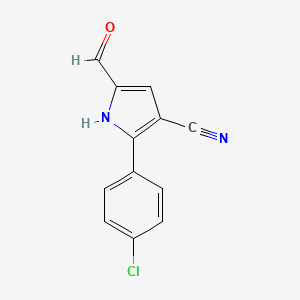
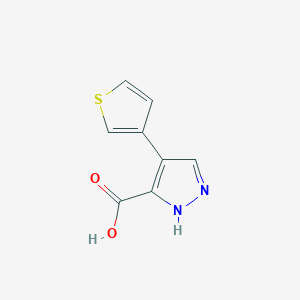


![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)

